molecular formula C25H30INOS B14415036 2-(1-Hydroxy-2-phenyl-1-benzylethyl)-1-methyl-1-(2-thienylmethyl)pyrrolidinium iodide CAS No. 79820-07-8

2-(1-Hydroxy-2-phenyl-1-benzylethyl)-1-methyl-1-(2-thienylmethyl)pyrrolidinium iodide

Cat. No.: B14415036
CAS No.: 79820-07-8
M. Wt: 519.5 g/mol
InChI Key: WOMRIBPCMKVQFD-UHFFFAOYSA-M
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Description

2-(1-Hydroxy-2-phenyl-1-benzylethyl)-1-methyl-1-(2-thienylmethyl)pyrrolidinium iodide is a complex organic compound that belongs to the class of pyrrolidinium salts. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmacologically active agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Hydroxy-2-phenyl-1-benzylethyl)-1-methyl-1-(2-thienylmethyl)pyrrolidinium iodide typically involves multi-step organic reactions. One common method includes the alkylation of pyrrolidine with a thienylmethyl halide, followed by the introduction of the hydroxy-phenyl-benzylethyl group through a series of nucleophilic substitution reactions. The final step often involves the quaternization of the nitrogen atom with methyl iodide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1-Hydroxy-2-phenyl-1-benzylethyl)-1-methyl-1-(2-thienylmethyl)pyrrolidinium iodide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to remove the hydroxy group, forming a more saturated derivative.

    Substitution: The iodide ion can be substituted with other nucleophiles such as chloride or bromide.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Silver nitrate (AgNO3) for halide exchange

Major Products Formed

    Oxidation: Formation of a ketone derivative

    Reduction: Formation of a saturated derivative

    Substitution: Formation of various halide salts

Scientific Research Applications

2-(1-Hydroxy-2-phenyl-1-benzylethyl)-1-methyl-1-(2-thienylmethyl)pyrrolidinium iodide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Hydroxy-2-phenyl-1-benzylethyl)-1-methyl-1-(2-thienylmethyl)pyrrolidinium iodide involves its interaction with specific molecular targets. The hydroxy group and the pyrrolidinium moiety play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may also influence various signaling pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Hydroxy-2-phenyl-1-benzylethyl)-1-methylpyrrolidinium chloride
  • 2-(1-Hydroxy-2-phenyl-1-benzylethyl)-1-methyl-1-(2-furylmethyl)pyrrolidinium iodide

Uniqueness

Compared to similar compounds, 2-(1-Hydroxy-2-phenyl-1-benzylethyl)-1-methyl-1-(2-thienylmethyl)pyrrolidinium iodide is unique due to the presence of the thienylmethyl group, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in the design of new molecules with specific desired activities.

Properties

CAS No.

79820-07-8

Molecular Formula

C25H30INOS

Molecular Weight

519.5 g/mol

IUPAC Name

2-[1-methyl-1-(thiophen-2-ylmethyl)pyrrolidin-1-ium-2-yl]-1,3-diphenylpropan-2-ol;iodide

InChI

InChI=1S/C25H30NOS.HI/c1-26(20-23-14-9-17-28-23)16-8-15-24(26)25(27,18-21-10-4-2-5-11-21)19-22-12-6-3-7-13-22;/h2-7,9-14,17,24,27H,8,15-16,18-20H2,1H3;1H/q+1;/p-1

InChI Key

WOMRIBPCMKVQFD-UHFFFAOYSA-M

Canonical SMILES

C[N+]1(CCCC1C(CC2=CC=CC=C2)(CC3=CC=CC=C3)O)CC4=CC=CS4.[I-]

Origin of Product

United States

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